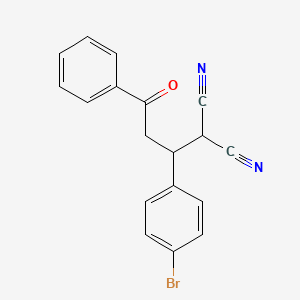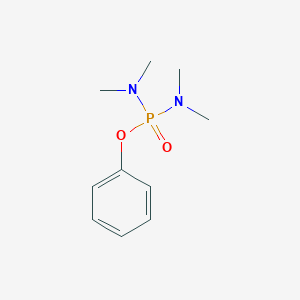
Pyrazine-2-carboxylic acid (2,4-dichloro-benzylidene)-hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazine-2-carboxylic acid (2,4-dichloro-benzylidene)-hydrazide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by the presence of a pyrazine ring, a carboxylic acid group, and a hydrazide moiety attached to a 2,4-dichloro-benzylidene group. It has garnered attention due to its potential biological activities and its role in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrazine-2-carboxylic acid (2,4-dichloro-benzylidene)-hydrazide typically involves the condensation of pyrazine-2-carboxylic acid hydrazide with 2,4-dichlorobenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the condensation process, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Pyrazine-2-carboxylic acid (2,4-dichloro-benzylidene)-hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzylidene moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce hydrazine derivatives. Substitution reactions result in the formation of new compounds with different functional groups attached to the benzylidene moiety.
科学的研究の応用
Pyrazine-2-carboxylic acid (2,4-dichloro-benzylidene)-hydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential as an antioxidant and antiproliferative agent, making it of interest in biological studies.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of pyrazine-2-carboxylic acid (2,4-dichloro-benzylidene)-hydrazide involves its interaction with molecular targets and pathways within cells. For instance, its anticancer activity is believed to be mediated through the inhibition of specific enzymes and signaling pathways that are crucial for cancer cell proliferation and survival. Molecular docking studies have shown that the compound can effectively inhibit cyclin-dependent kinase 2 (CDK2) by forming hydrogen bonds with key amino acids in the enzyme’s active site .
類似化合物との比較
Similar Compounds
Pyrazine-2-carboxylic acid hydrazide: Lacks the 2,4-dichloro-benzylidene group but shares the pyrazine and hydrazide moieties.
2,4-Dichlorobenzaldehyde: Contains the 2,4-dichloro-benzylidene group but lacks the pyrazine and hydrazide components.
Uniqueness
Pyrazine-2-carboxylic acid (2,4-dichloro-benzylidene)-hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit CDK2 and its potential as an anticancer agent set it apart from other similar compounds.
特性
分子式 |
C12H8Cl2N4O |
|---|---|
分子量 |
295.12 g/mol |
IUPAC名 |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H8Cl2N4O/c13-9-2-1-8(10(14)5-9)6-17-18-12(19)11-7-15-3-4-16-11/h1-7H,(H,18,19)/b17-6+ |
InChIキー |
XIEXXBJDAMXSQU-UBKPWBPPSA-N |
異性体SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=N/NC(=O)C2=NC=CN=C2 |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)C2=NC=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-bromophenyl)methanone](/img/structure/B11988859.png)

![2-methyl-N'-[(1E)-1-phenylethylidene]furan-3-carbohydrazide](/img/structure/B11988869.png)
![7,9-Dichloro-5-(4-ethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11988876.png)
![2-({[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoic acid](/img/structure/B11988881.png)
![4-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11988883.png)
![3-(4-ethoxy-3-methoxyphenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11988890.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11988899.png)
![1H-Indole-2-sulfonic acid,5-[(aminocarbonyl)hydrazono]-2,3,5,6-tetrahydro-1-methyl-6-oxo-,monosodium salt](/img/structure/B11988906.png)

![N'-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B11988914.png)

![N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]pyridine-2-carbohydrazide](/img/structure/B11988935.png)
![(3Z)-3-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11988959.png)
